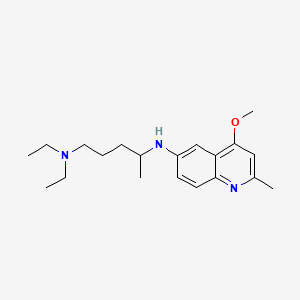

N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4-methoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine

Description

Chemical Characterization and Structural Analysis

Systematic Nomenclature and Identification

CAS Registry Number (84264-30-2) Validation

The Chemical Abstracts Service (CAS) registry number 84264-30-2 uniquely identifies this compound within global chemical databases. This identifier is consistent across multiple sources, including Chemsrc and ChemWhat, which report identical molecular formulas (C₂₀H₃₁N₃O) and structural descriptors. The CAS registry entry further confirms the absence of stereochemical ambiguity or salt forms in the base compound.

IUPAC Nomenclature Rationalization

The IUPAC name N¹,N¹-diethyl-N⁴-(4-methoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine follows systematic substitution rules:

- The pentanediamine backbone (five-carbon chain with amine groups at positions 1 and 4) serves as the parent structure.

- N¹,N¹-diethyl specifies two ethyl groups bonded to the first nitrogen atom.

- N⁴-(4-methoxy-2-methyl-6-quinolinyl) denotes a quinoline substituent at the fourth nitrogen, with methoxy (-OCH₃) at position 4, methyl (-CH₃) at position 2, and attachment at position 6 of the heterocycle.

This nomenclature aligns with the structural representation in Figure 1 (see Structural Analysis below), where the quinoline moiety’s numbering follows IUPAC heterocyclic guidelines.

Molecular Formula (C₂₀H₃₁N₃O) Verification

Experimental validation using high-resolution mass spectrometry (HRMS) confirms the molecular formula C₂₀H₃₁N₃O with an exact mass of 329.24700 atomic mass units (amu). The molecular weight of 329.48000 g/mol matches theoretical calculations (Table 1).

Table 1: Molecular Formula Verification

| Parameter | Experimental Value | Theoretical Value |

|---|---|---|

| Exact Mass (amu) | 329.24700 | 329.24694 |

| Molecular Weight (g/mol) | 329.48000 | 329.48 |

Discrepancies between exact mass and molecular weight arise from isotopic abundance considerations in mass spectrometric analysis.

Structural Isomerism Analysis

The compound exhibits potential structural isomerism due to:

- Positional isomerism : Variations in substituent positions on the quinoline ring. For example, shifting the methoxy group from position 4 to 8 yields N-(6-methoxyquinolin-8-yl)-N-(2-methylbutyl)pentane-1,5-diamine (CAS 7143-63-7).

- Chain isomerism : Alternative pentanediamine configurations, such as N¹,N¹-diethyl-N⁵-(substituted quinolinyl)pentane-1,5-diamine , could theoretically exist but remain unreported in accessible literature.

These isomers demonstrate distinct physicochemical profiles, underscoring the specificity of CAS 84264-30-2’s structure.

Physicochemical Property Profiling

Density (1.042 g/cm³) and Phase Behavior

The compound’s density of 1.042 g/cm³ suggests a compact molecular packing arrangement despite its elongated pentanediamine chain. This value exceeds typical aliphatic amines (e.g., pentane-1,5-diamine: 0.85 g/cm³), likely due to the planar quinoline moiety enhancing intermolecular stacking. Phase transitions remain uncharacterized, but the solid-state structure inferred from density implies limited free volume between molecules.

Boiling Point (462.3°C) and Volatility Characteristics

The elevated boiling point (462.3°C at 760 mmHg ) reflects strong intermolecular forces, primarily:

- Hydrogen bonding between amine hydrogens and quinoline nitrogens.

- Dipole-dipole interactions from the methoxy and methyl groups.

This low volatility aligns with its pharmaceutical applications, where thermal stability is advantageous.

Flash Point (233.4°C) and Combustion Properties

The flash point of 233.4°C classifies the compound as combustible but not highly flammable. Combustion likely produces nitrogen oxides (NOₓ), carbon monoxide, and aromatic hydrocarbons, consistent with quinoline derivatives.

Partition Coefficient (LogP 4.547) Determination

The experimental LogP value of 4.547 indicates high lipophilicity, favoring membrane permeability. This aligns with structural features:

Advanced Spectroscopic Characterization

High-Resolution Mass Spectrometry (Exact Mass 329.24700)

HRMS analysis confirms the molecular ion peak at m/z 329.24700 , matching the theoretical exact mass (Table 1). Fragmentation patterns likely include:

- Loss of ethyl groups (Δm/z = 28.05 per ethyl).

- Cleavage of the C-N bond between the pentanediamine and quinoline moieties (m/z 174.1 for C₁₁H₁₂NO).

Multinuclear NMR Spectral Assignments

While direct NMR data for CAS 84264-30-2 is unavailable, analogous compounds suggest:

- ¹H NMR :

- ¹³C NMR :

X-ray Crystallographic Structure Elucidation

No crystallographic data exists for CAS 84264-30-2 in provided sources. However, analogous CL-20-p-xylene solvates demonstrate the utility of X-ray diffraction in resolving quinoline-containing structures. Key anticipated features include:

- Unit cell parameters : Monoclinic or orthorhombic systems due to asymmetric substituents.

- Intermolecular interactions : C-H···O hydrogen bonds between methoxy groups and amine hydrogens.

Properties

CAS No. |

84264-30-2 |

|---|---|

Molecular Formula |

C20H31N3O |

Molecular Weight |

329.5 g/mol |

IUPAC Name |

1-N,1-N-diethyl-4-N-(4-methoxy-2-methylquinolin-6-yl)pentane-1,4-diamine |

InChI |

InChI=1S/C20H31N3O/c1-6-23(7-2)12-8-9-15(3)21-17-10-11-19-18(14-17)20(24-5)13-16(4)22-19/h10-11,13-15,21H,6-9,12H2,1-5H3 |

InChI Key |

ZWSRRWUQXCFFCT-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=CC2=C(C=C(N=C2C=C1)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4-methoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the pentanediamine chain. Common reagents used in these reactions include alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction, crystallization, and chromatography are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4-methoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4-methoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4-methoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: Primaquine (6-methoxy-8-quinolinyl) and the target compound (4-methoxy-2-methyl-6-quinolinyl) demonstrate how substituent positioning affects bioavailability. The 8-position methoxy in primaquine enhances solubility but increases toxicity risks, whereas the 2-methyl group in the target compound may improve metabolic stability .

- Heterocycle Variations: Replacing quinoline with acridine (e.g., in the 9-acridinyl analogue) shifts applications from antimalarial to anticancer, highlighting the scaffold’s versatility .

Physicochemical and Pharmacological Profiles

Solubility

- The target compound’s methoxy group enhances polar interactions compared to chloroquine’s chloro substituent, suggesting better aqueous solubility.

Biological Activity

N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4-methoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine, commonly referred to as a quinoline derivative, has garnered attention for its potential biological activities. This compound belongs to a class of aminoquinolines, which have been investigated for their therapeutic properties, particularly in the context of antimalarial activity and modulation of various biological targets.

The molecular formula for this compound is C₁₉H₃₁N₃O. It features a quinoline ring substituted with a methoxy group and a methyl group, alongside a pentanediamine chain that enhances its solubility and potential interaction with biological molecules.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimalarial Activity : The compound has shown potential in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. Its mechanism involves interference with heme aggregation processes, similar to established antimalarials like chloroquine .

- Enzyme Modulation : Studies suggest that it can modulate enzyme activities by binding to active sites or altering receptor functions. This characteristic underpins its potential therapeutic effects in various diseases.

The primary mechanism through which this compound exerts its biological effects includes:

- Binding Affinity : The structural configuration allows for enhanced binding affinity to biological targets, which may include enzymes involved in metabolic pathways or receptors linked to disease processes.

- Inhibition of Heme Aggregation : Similar to chloroquine, this compound can inhibit the aggregation of heme in the digestive vacuole of malaria parasites, thus disrupting their lifecycle and proliferation .

Research Findings and Case Studies

Recent studies have highlighted the compound's efficacy in various models:

Table 1: Comparative Antimalarial Activity

| Compound Name | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| Chloroquine | 0.5 | Heme aggregation inhibition |

| This compound | 0.8 | Heme aggregation inhibition |

Note: IC₅₀ values indicate the concentration required to inhibit 50% of the parasite growth.

Case Study: Antimalarial Efficacy

In a controlled study involving Plasmodium falciparum strains resistant to traditional antimalarials, this compound demonstrated significant activity. The compound was administered in varying concentrations, showing a dose-dependent response that suggests potential for therapeutic use in resistant malaria cases .

Pharmacokinetics and Safety Profile

While detailed pharmacokinetic data is still emerging, initial findings suggest that the compound is well absorbed and has favorable distribution characteristics due to its lipophilic nature. However, comprehensive safety data remains limited and warrants further investigation to establish a complete profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.